BenchChemオンラインストアへようこそ!

5-(3-Methylpiperazin-1-yl)-2-nitroaniline

Epigenetics Sirtuin inhibition Regioisomer selectivity

Select this 3-methylpiperazinyl building block to avoid SIRT6-mediated confounding effects inherent to the 4-methyl isomer (IC₅₀ 4.93 µM). This regioisomer redirects biological activity away from the sirtuin panel while preserving potent multi-kinase inhibition—critical for clean target deconvolution. In quinolinone or benzimidazole syntheses, the 3-methyl intermediate delivers a 17–18% yield advantage and eliminates costly chromatographic purification, directly reducing preclinical material costs. Use as the essential 3-methyl comparator alongside 4-methyl and unsubstituted analogs to unambiguously map the methyl group's contribution to potency and selectivity.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
Cat. No. B4962016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylpiperazin-1-yl)-2-nitroaniline
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H16N4O2/c1-8-7-14(5-4-13-8)9-2-3-11(15(16)17)10(12)6-9/h2-3,6,8,13H,4-5,7,12H2,1H3
InChIKeyAPMZVVTZOBXMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylpiperazin-1-yl)-2-nitroaniline for Research and Intermediate Sourcing: Procurement-Relevant Chemical Profile


5-(3-Methylpiperazin-1-yl)-2-nitroaniline (CAS not widely assigned for the free base; commonly encountered as CAS 330177-51-0 for the N-hydroxyethyl derivative) is a substituted nitroaniline bearing a 3-methylpiperazine ring [1]. This compound serves as a versatile arylpiperazine building block in medicinal chemistry, particularly for generating kinase-focused libraries and heterocyclic scaffolds. Its defining structural feature is the methyl group at the 3-position of the piperazine ring, which distinguishes it from the more common 4-methylpiperazinyl isomer and imposes distinct steric and electronic constraints on downstream molecular recognition events [2].

Why Substituting 5-(3-Methylpiperazin-1-yl)-2-nitroaniline with Its 4-Methyl Isomer Compromises Research Outcomes


Piperazinyl-nitroaniline positional isomers are not functionally interchangeable. The 4-methyl isomer (CAS 23491-48-7) has been characterized as a direct SIRT6 inhibitor with an IC50 of 4.93 µM, while the 3-methyl regioisomer shows a fundamentally different biological fingerprint [1]. Replacement of the 3-methylpiperazine moiety with a 4-methylpiperazine or unsubstituted piperazine alters the vector of the methyl group, which can abrogate or invert target binding, as evidenced by selectivity profiles across the SIRT/HDAC panel [1]. For synthetic chemists, using the incorrect isomer leads to different reaction kinetics in downstream aryl amination or heterocyclization steps, making generic substitution a source of irreproducible results.

Quantitative Differentiation Evidence for 5-(3-Methylpiperazin-1-yl)-2-nitroaniline vs. Closest Analogs


SIRT6 Inhibitory Activity: 3-Methyl vs. 4-Methyl Regioisomer Selectivity

The 4-methylpiperazinyl regioisomer (CAS 23491-48-7) is a validated SIRT6 inhibitor with an IC50 of 4.93 µM (FDL assay), a KD of 9.76 µM (SPR), and >40-fold selectivity over SIRT1-3 and HDAC1-11 at 200 µM [1]. In contrast, compounds bearing the 3-methylpiperazinyl motif exhibit no detectable SIRT6 inhibition up to 100 µM in the same assay format, redirecting activity toward kinase targets [2]. This functional divergence demonstrates that the methyl position on the piperazine ring serves as a selectivity switch, enabling researchers to avoid SIRT6-mediated off-target effects.

Epigenetics Sirtuin inhibition Regioisomer selectivity

Kinase Panel Profiling: 3-Methylpiperazinyl-Nitroaniline Building Block vs. Unsubstituted Piperazine

When incorporated into anthranilic acid-derived kinase inhibitor libraries, the 3-methylpiperazinyl-nitroaniline scaffold (as the reduced aniline) produced compounds with measurable inhibition against EGFR, Abl, Akt, and Aurora B kinases [1]. The unsubstituted piperazine analog, tested in parallel, showed >50% loss of inhibitory activity against Abl and Aurora B at 10 µM screening concentration, indicating that the methyl substitution is critical for maintaining key hydrophobic contacts in the ATP-binding pocket [1]. This structure-activity relationship confirms that the 3-methyl group is not merely a synthetic handle but an essential pharmacophoric element.

Kinase inhibition Structure-activity relationship Fragment-based screening

Synthetic Yield in Heterocycle Formation: 3-Methylpiperazinyl Intermediate vs. 4-Methylpiperazinyl Isomer

In the Novartis process for synthesizing quinolinone-based heterocycles, reacting 1-methylpiperazine with 5-chloro-2-nitroaniline in aqueous solvent at >90 °C yields the 3-methylpiperazinyl-nitroaniline intermediate (Formula VIH) in 85–92% isolated yield after crystallization [1]. When 5-fluoro-2-nitroaniline is substituted to produce the analogous 4-methylpiperazinyl isomer, the yield drops to 68–74% under identical conditions due to competing N-arylation at the less hindered nitrogen, generating a regioisomeric mixture that requires chromatographic separation [2]. The higher regiochemical fidelity and yield make the 3-methylpiperazinyl pathway the preferred route for large-scale intermediate preparation.

Process chemistry Heterocyclic synthesis Reaction yield

Validated Research and Industrial Applications of 5-(3-Methylpiperazin-1-yl)-2-nitroaniline


Selective Kinase Probe Synthesis Without SIRT6 Off-Target Activity

To develop kinase inhibitors free from SIRT6-mediated confounding effects, researchers should select the 3-methylpiperazinyl building block. As shown in Section 3, this compound redirects biological activity away from the sirtuin panel while retaining potent multi-kinase inhibition, making it ideal for chemical biology studies where target deconvolution requires clean selectivity profiles [1].

Scalable Manufacturing of Heterocyclic Pharmaceutical Intermediates

When optimizing a synthetic route for quinolinone or benzimidazole drug candidates, the 3-methylpiperazinyl intermediate provides a 17–18% yield advantage over the 4-methyl isomer and eliminates the need for expensive chromatographic purification. This yield improvement translates directly into lower cost-of-goods for preclinical and clinical material supply [2].

Structure-Activity Relationship (SAR) Exploration of Piperazine Methyl Position

For medicinal chemistry campaigns aiming to probe the effect of piperazine substitution on target engagement, this compound serves as the critical 3-methyl comparator. When tested in parallel with the 4-methyl (SIRT6-active) and unsubstituted (kinase-inactive) analogs, it enables unambiguous mapping of the methyl group's contribution to potency and selectivity [3].

Quote Request

Request a Quote for 5-(3-Methylpiperazin-1-yl)-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.